molecular formula C11H18ClN B139108 Mephentermine Hydrochloride CAS No. 3978-34-5

Mephentermine Hydrochloride

Cat. No.: B139108
CAS No.: 3978-34-5
M. Wt: 199.72 g/mol
InChI Key: NRRWAHXGKZKRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Mephentermine Hydrochloride has diverse applications in scientific research:

Mechanism of Action

Mephentermine is an alpha adrenergic receptor agonist, but also acts indirectly by releasing endogenous norepinephrine . Cardiac output and systolic and diastolic pressures are usually increased. A change in heart rate is variable, depending on the degree of vagal tone .

Safety and Hazards

Although the central stimulant effects of Mephentermine are much less than those of amphetamine, its use may lead to amphetamine-type dependence . The most common side effects are drowsiness, incoherence, hallucinations, convulsions, slow heart rate (reflex bradycardia), fear, anxiety, restlessness, tremor, insomnia, confusion, irritability, and psychosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mephentermine Hydrochloride involves the alkylation of phenethylamine derivatives. A common method includes the reaction of phenylacetone with methylamine under reductive amination conditions to form the intermediate, which is then further methylated .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving phentermine hydrochloride in an organic solvent, using an inorganic strong base as an acid-binding agent, followed by heating and refluxing. The product is then extracted, dried, and purified by distillation under reduced pressure .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using hydrogenation methods with catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Comparison with Similar Compounds

Uniqueness: Mephentermine Hydrochloride is unique in its balanced sympathomimetic effects, making it suitable for treating hypotension without the intense central nervous system stimulation seen with other compounds like methamphetamine .

Properties

IUPAC Name

N,2-dimethyl-1-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-11(2,12-3)9-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRWAHXGKZKRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192854
Record name Mephenteramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3978-34-5
Record name Mephenteramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mephenteramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEPHENTERMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2NCN17P8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mephentermine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Mephentermine Hydrochloride
Reactant of Route 3
Reactant of Route 3
Mephentermine Hydrochloride
Reactant of Route 4
Reactant of Route 4
Mephentermine Hydrochloride
Reactant of Route 5
Reactant of Route 5
Mephentermine Hydrochloride
Reactant of Route 6
Mephentermine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.